3-Ethoxy-2-ethyl-1H-inden-1-one
Description
3-Ethoxy-2-ethyl-1H-inden-1-one is a substituted indenone derivative characterized by a bicyclic indene scaffold with a ketone group at position 1, an ethyl group at position 2, and an ethoxy substituent at position 2. The ethoxy and ethyl substituents introduce steric and electronic effects that modulate its solubility, stability, and interaction with biological targets or synthetic intermediates.
Properties
CAS No. |
189634-64-8 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.253 |
IUPAC Name |
3-ethoxy-2-ethylinden-1-one |
InChI |
InChI=1S/C13H14O2/c1-3-9-12(14)10-7-5-6-8-11(10)13(9)15-4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
LXOKESYWIIAWOK-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC=CC=C2C1=O)OCC |
Synonyms |
1H-Inden-1-one,3-ethoxy-2-ethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues of 3-Ethoxy-2-ethyl-1H-inden-1-one and their substituent-driven properties:
Physicochemical Properties
Electronic Effects :
- The ethoxy group in this compound acts as an electron-donating group, raising the electron density at position 3, which may influence its reactivity in electrophilic substitutions .
- In contrast, the benzodioxole substituent in (E)-2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one extends conjugation, lowering the LUMO energy and enhancing charge-transfer capabilities .
- This effect is less pronounced in analogues with smaller substituents (e.g., methyl groups) .
- Thermodynamic Stability: DFT studies on IMDHI (HOMO-LUMO gap = 4.2 eV) suggest moderate chemical stability, comparable to ethoxy/ethyl-substituted indenones .
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